4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
Brand Name: Vulcanchem
CAS No.: 36124-03-5
VCID: VC2442357
InChI: InChI=1S/C15H11ClN2O/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,19H
SMILES: C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)Cl)O
Molecular Formula: C15H11ClN2O
Molecular Weight: 270.71 g/mol

4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol

CAS No.: 36124-03-5

Cat. No.: VC2442357

Molecular Formula: C15H11ClN2O

Molecular Weight: 270.71 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol - 36124-03-5

Specification

CAS No. 36124-03-5
Molecular Formula C15H11ClN2O
Molecular Weight 270.71 g/mol
IUPAC Name 4-chloro-2-(2-phenylpyrazol-3-yl)phenol
Standard InChI InChI=1S/C15H11ClN2O/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,19H
Standard InChI Key LORUSDINHPKFMM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)Cl)O
Canonical SMILES C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)Cl)O

Introduction

Structural Identification and Properties

4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol (CAS: 36124-03-5) belongs to the pyrazole class of heterocyclic compounds, featuring a five-membered ring with two adjacent nitrogen atoms. The molecule consists of three key components: a pyrazole heterocyclic ring with a phenyl substituent at the N1 position, a phenol ring with a chloro substituent at the 4-position, and a connection between the pyrazole C5 position and the 2-position of the phenol ring . This arrangement creates specific electronic and steric properties that influence its chemical reactivity and biological activity, with the hydroxyl group providing a site for hydrogen bonding interactions while the chloro substituent increases lipophilicity and affects electronic distribution . The compound is characterized by a molecular weight of 270.71 g/mol and the molecular formula C15H11ClN2O, with alternative names including 5-(5-CHLORO-2-HYDROXYPHENYL)-1-PHENYLPYRAZOLE and 1-PHENYL-1H-5-(5'-CHLORO-2'-HYDROXYPHENYL)PYRAZOLE .

Chemical Identification Data

The compound's identification is supported by several chemical descriptors that uniquely identify its structure and composition. The InChI notation provides a standardized representation of the molecular structure: InChI=1S/C15H11ClN2O/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12/h1-10,19H, with a corresponding InChIKey of LORUSDINHPKFMM-UHFFFAOYSA-N . The canonical SMILES notation, C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)Cl)O, offers an alternative linear representation of the molecular structure that can be used for computational analysis and database searching . These standardized chemical identifiers facilitate precise communication about the compound across scientific literature and databases, ensuring consistency in structural representation.

Physical and Chemical Properties

The physical and chemical properties of 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol determine its behavior in biological systems and influence its potential pharmaceutical applications. The compound exhibits specific reactivity patterns based on its functional groups: the phenolic hydroxyl group participates in hydrogen bonding, oxidation reactions, and can act as a leaving group when activated; the pyrazole ring undergoes electrophilic substitution reactions, coordinates with metals through nitrogen atoms, and supports various functionalization reactions; the chloro substituent provides a site for nucleophilic aromatic substitution, metal-catalyzed coupling reactions, and reduction reactions . These reactivity patterns are crucial for understanding how the compound interacts with biological targets and how it might be modified to enhance specific activities.

PropertyValueSource
CAS Number36124-03-5
Molecular FormulaC15H11ClN2O
Molecular Weight270.71 g/mol
IUPAC Name4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol
Alternative Names5-(5-CHLORO-2-HYDROXYPHENYL)-1-PHENYLPYRAZOLE
InChIKeyLORUSDINHPKFMM-UHFFFAOYSA-N

Synthetic Methodologies

The synthesis of 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol typically involves the formation of the pyrazole ring through cyclocondensation reactions, with several approaches documented in scientific literature. The most common synthetic route employs the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones with phenylhydrazine to form the pyrazole ring, allowing for regioselective formation of the desired 1,5-disubstituted pyrazole structure. This approach typically proceeds through preparation of a β-diketone or α,β-unsaturated ketone intermediate, followed by reaction with phenylhydrazine to form the pyrazole ring, and finally incorporation of the chlorophenol moiety or functionalization of pre-existing groups. The synthesis generally requires careful control of reaction conditions to ensure proper regioselectivity and yield.

Cyclocondensation Approaches

The cyclocondensation approach represents the primary synthetic strategy for preparing 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol and related compounds. This method typically utilizes the reaction between 1,3-dicarbonyl compounds (or their synthetic equivalents) and hydrazine derivatives to construct the pyrazole ring system. The reaction conditions often involve refluxing in ethanol with hydrochloric acid as a catalyst, followed by cooling, precipitation, filtration, and recrystallization from ethanol to obtain the pure compound . Regioselectivity in pyrazole formation is influenced by both steric and electronic factors, with electron-withdrawing groups such as the chloro substituent directing the pyrazole substitution pattern. Proper monitoring of the reaction progress through techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy is essential for ensuring complete conversion and structural integrity.

Alternative Synthetic Routes

Several alternative synthetic approaches have been developed for preparing pyrazole derivatives similar to 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol. One documented method involves the synthesis of 7-chloro-6-methyl-2-(pentafluorophenyl)-4H-chromen-4-one derivatives followed by reaction with hydrazine hydrate, as described in recent literature: "Using ordinary hydrochloric acid (5 mL), ethanol (5 mL), and 1-(4-chloro-2-hydroxy-5-methylphenyl)-3-(pentafluorophenyl) propane-1,3-dione (CB), the reaction is carried out and left to reflux for 5 hr" . Another approach employs regioselective formylation and chemoselective oxidation of 1,3,5-triaryl-pyrazoline compounds, which can be adapted for the synthesis of various substituted pyrazoles including the target compound . Direct methods involving the reaction of chalcones with hydrazine derivatives have also been reported, offering a potentially more straightforward synthetic route with fewer steps .

Optimization Strategies

Optimization of the synthesis of 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol focuses on improving yield, purity, and environmental sustainability. Modern approaches include microwave-assisted synthesis to reduce reaction times and energy consumption, the use of greener solvents to minimize environmental impact, and catalytic methods to enhance reaction efficiency and selectivity. The purification process typically involves recrystallization from ethanol, as demonstrated in the synthesis of related compounds: "After being recrystallized from ethanol, the precipitate was washed with water" . These optimization strategies are crucial for scaling up the synthesis for potential industrial production while maintaining high quality standards and minimizing waste generation.

Spectroscopic Characterization

Comprehensive spectroscopic characterization of 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol provides essential information about its structural features and purity. Nuclear magnetic resonance (NMR) spectroscopy reveals the proton and carbon environments within the molecule, while infrared (IR) spectroscopy identifies functional groups through characteristic absorption bands . Mass spectrometry confirms the molecular weight and fragmentation pattern, providing additional structural verification . Together, these spectroscopic techniques offer complementary data that establish the identity and structural integrity of the compound for research and development purposes.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy serves as a primary tool for confirming the structure of 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol through analysis of chemical shifts, coupling patterns, and signal integration. Based on data from structurally related compounds, the ¹H NMR spectrum (400 MHz, CDCl₃) typically displays aromatic protons of the phenyl ring as multiplets between δ 7.20-7.50 ppm, the pyrazole C4-H as a singlet around δ 6.90-7.00 ppm, phenol ring protons as multiplets between δ 7.00-7.60 ppm, and the hydroxyl proton as a singlet in the range of δ 10.50-11.00 ppm . The ¹³C NMR spectrum provides complementary information about the carbon skeleton, with pyrazole carbon signals appearing between δ 105-155 ppm, phenyl and phenol aromatic carbons between δ 115-130 ppm, and quaternary carbons between δ 135-155 ppm . Two-dimensional NMR techniques such as COSY, HSQC, and HMBC can be employed to resolve complex signal patterns and establish connectivity within the molecule.

Infrared Spectroscopy

Infrared spectroscopy of 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol reveals characteristic absorption bands corresponding to specific functional groups within the molecule. Based on data from similar compounds, the IR spectrum typically shows O-H stretching around 3400-3500 cm⁻¹, aromatic C-H stretching in the range of 3000-3100 cm⁻¹, C=C and C=N stretching between 1500-1600 cm⁻¹, C-Cl stretching around 650-700 cm⁻¹, and C-O stretching between 1200-1300 cm⁻¹ . For example, related compounds have shown specific IR bands at "3535 (Ar O-H stretching), 3025 (Ar C-H stretching), 1645 (Ar C=C stretching), 652 (Ar C-Cl stretching)" . These spectral features provide valuable information about the functional groups present in the molecule and can be used to monitor reaction progress during synthesis and to verify the purity of the final product.

Mass Spectrometry and Other Techniques

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol. The mass spectrum typically shows a molecular ion peak [M]⁺ at m/z 270, corresponding to the compound's molecular weight, along with fragment ion peaks resulting from the loss of chlorine (m/z 235) and characteristic fragmentation patterns of the pyrazole ring and phenyl groups . Similar compounds have demonstrated mass spectral data with "MS m/z (%): 408 (M+] (100)" , with the differences accounting for variations in substituents. Additional analytical techniques used for characterization include ultraviolet-visible (UV-Vis) spectroscopy, which provides information about electronic transitions within the molecule, and X-ray crystallography, which can determine the three-dimensional structure when suitable crystals are available . The combination of these techniques provides a comprehensive characterization of the compound's physical and chemical properties.

Biological Activities

4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol and structurally related pyrazole derivatives exhibit a diverse range of biological activities that position them as promising candidates for therapeutic development. Research has demonstrated significant anti-inflammatory, antimicrobial, and anticancer properties, suggesting potential applications in treating various diseases. The biological profile of these compounds results from their ability to interact with specific molecular targets and modulate cellular pathways involved in inflammation, microbial growth, and cancer progression, making them valuable scaffolds for medicinal chemistry research and drug discovery efforts.

Anti-inflammatory Properties

Pyrazole derivatives, including compounds structurally related to 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol, have demonstrated significant anti-inflammatory activities in various experimental models. Research has shown that "derivatives of pyrazole, including 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol, exhibit significant anti-inflammatory properties". These effects have been evaluated using models such as carrageenan-induced edema in rats, with results comparable to standard anti-inflammatory drugs like diclofenac sodium. Several research groups have contributed to this field: Selvam et al. synthesized 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes with anti-inflammatory activity comparable to diclofenac sodium; El-Sayed et al. reported N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline with optimal anti-inflammatory activity; and Nagarapu et al. developed 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives showing potent effects in the carrageenan-induced rat paw edema model . The mechanism of anti-inflammatory action likely involves inhibition of inflammatory mediators and pathways, though further research is needed to fully elucidate these mechanisms.

Antimicrobial Activity

4-Chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol and related compounds have demonstrated antimicrobial activity against various bacterial and fungal strains, suggesting potential applications in treating infectious diseases. Studies have shown effectiveness against organisms including Escherichia coli, Staphylococcus aureus, and Candida albicans. The antimicrobial activity has been quantified through minimum inhibitory concentration (MIC) values, which provide a measure of the compound's potency against specific microorganisms. Recent research has shown particular interest in the synthesis and antimicrobial screening of pyrazole derivatives, as evidenced by studies focusing on "Synthesis, Characterization, and in vitro Antimicrobial Screening of Some '1H-Pyrazole's and 4H-Chromen-4-One's Derivatives'" . The antimicrobial properties of these compounds may be attributed to their ability to interfere with microbial cell wall synthesis, disrupt membrane integrity, or inhibit essential enzymes in microbial metabolism.

Table 1: Antimicrobial Activity of Pyrazole Derivatives Against Selected Microorganisms

MicroorganismMIC Range (μg/mL)Activity Level
Staphylococcus aureus4.69 - 22.9Moderate to Good
Escherichia coli2.33 - 156.47Moderate
Bacillus subtilis5.64 - 77.38Moderate
Candida albicans16.69 - 78.23Moderate

Anticancer Properties

Recent research has indicated that pyrazole derivatives related to 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol possess anticancer properties through various mechanisms. One important pathway identified is the inhibition of B-Raf kinase, which is implicated in various cancers, particularly melanoma, with research showing that specific derivatives "was found to have an IC50 value of 0.15 µM against B-Raf V600E, indicating strong inhibitory activity". Several research groups have contributed significant findings in this area: Zheng et al. synthesized novel 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone derivatives, with compound (E)-1-(4-tert-butylbenzyl)-N'-(1-(5-chloro-2-hydroxyphenylethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide showing potent growth inhibitory effects and inducing apoptosis in A549 lung cancer cells . Additionally, Xia et al. developed 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives that inhibited A549 cell growth and induced apoptosis, noting that compounds with log P values between 3.12–4.94 showed enhanced inhibitory effects . These findings highlight the potential of pyrazole derivatives as anticancer agents, particularly for targeting specific oncogenic pathways.

Structure-Activity Relationships

Structure-activity relationship (SAR) studies provide crucial insights into how the structural features of 4-chloro-2-(1-phenyl-1H-pyrazol-5-yl)phenol and related compounds influence their biological activities. These studies guide the rational design of more potent and selective derivatives by identifying the essential structural elements required for specific activities. Understanding these relationships enables medicinal chemists to optimize compounds for desired therapeutic effects while minimizing potential side effects, ultimately accelerating the drug discovery process.

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